molecular formula C9H16Cl2N2 B1448547 1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 1461714-89-5

1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B1448547
CAS No.: 1461714-89-5
M. Wt: 223.14 g/mol
InChI Key: RTWCVMSGPYLVBX-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1461714-89-5 . It has a molecular weight of 223.14 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 223.14 .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds have been a focal point of research, aiming to understand their conformation and potential applications. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has been explored, highlighting the reaction of chloral with substituted anilines. This research delves into the formation of specific intermediates, providing insight into the structural properties of these compounds through spectroscopic methods and computational calculations (Issac & Tierney, 1996).

Heterocyclic Chemistry

The reactivity of certain compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been studied extensively for their value as building blocks in the synthesis of various heterocyclic compounds. This includes the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing their importance in the development of new pharmaceuticals and dyes (Gomaa & Ali, 2020).

Environmental Applications

Advanced oxidation processes have been researched for the degradation of nitrogen-containing hazardous compounds, including aromatic amines. This is crucial for addressing the persistence of these compounds in the environment and improving water treatment technologies. The effectiveness of various advanced oxidation processes in degrading a wide range of compounds has been compared, providing insights into potential environmental applications (Bhat & Gogate, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWCVMSGPYLVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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